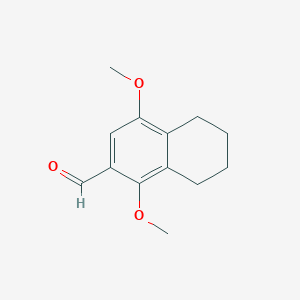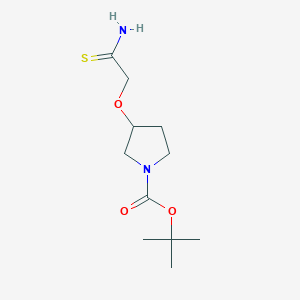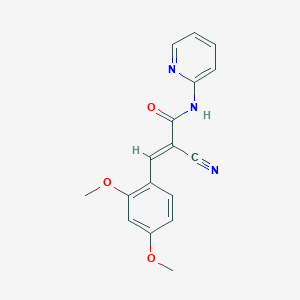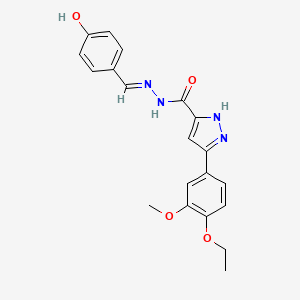![molecular formula C15H17ClN2O2S2 B2962837 4-Chloro-N-[1,1-dimethyl-2-(pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide CAS No. 333755-72-9](/img/structure/B2962837.png)
4-Chloro-N-[1,1-dimethyl-2-(pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and major uses.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like IR, NMR, Mass spectrometry) to determine the structure of the compound. X-ray crystallography can provide a three-dimensional structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotations for chiral compounds. Chemical properties might include acidity or basicity, reactivity with other compounds, and stability.Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
4-Chloro-N-[1,1-dimethyl-2-(pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide and its derivatives have been synthesized and characterized for their catalytic efficiency. For example, the compound has been involved in the Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety, showcasing its role in facilitating the creation of pyrrolopyrimidine derivatives through efficient catalysis under solvent-free conditions (Khashi, Davoodnia, & Chamani, 2014). This highlights the compound's utility in organic synthesis, particularly in the synthesis of complex organic frameworks with potential pharmacological applications.
Structural Characterization and Ligand Properties
The compound's structural and ligand properties have been extensively studied, offering insights into its coordination chemistry. For instance, research on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide has revealed prospective ligand applications for metal coordination, showcasing the compound's utility in forming complex structures with metals (Jacobs, Chan, & O'Connor, 2013). These findings contribute to the understanding of the compound's potential in the development of metal-organic frameworks and coordination complexes with unique properties.
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Zukünftige Richtungen
This could involve potential applications, ongoing research, and areas where further study is needed.
Please note that not all information may be available for all compounds, especially those that are less-studied or newly-synthesized. For specific information, detailed literature searches and laboratory studies may be necessary. Please consult with a qualified professional when handling chemicals and always follow safety protocols.
Eigenschaften
IUPAC Name |
4-chloro-N-(2-methyl-1-pyridin-2-ylsulfanylpropan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S2/c1-15(2,11-21-14-5-3-4-10-17-14)18-22(19,20)13-8-6-12(16)7-9-13/h3-10,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQUKHUSUPYEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSC1=CC=CC=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-methyl-1-(pyridin-2-ylthio)propan-2-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2962757.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2962760.png)


![8-methoxy-3-[3-(4-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2962766.png)

![8-(2-Chloro-6-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2962770.png)



![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2962777.png)